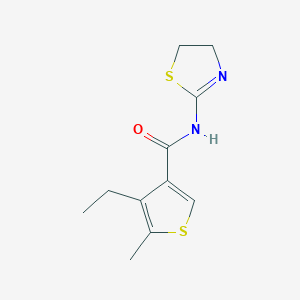
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide, commonly known as DTT, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. DTT belongs to the class of thiazole compounds, which are known for their diverse biological activities. In
作用机制
The exact mechanism of action of DTT is not fully understood, but it is believed to act through multiple pathways. DTT has been shown to inhibit the activity of enzymes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis. DTT also reduces oxidative stress and inflammation by regulating the expression of antioxidant enzymes and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DTT has been shown to have both biochemical and physiological effects. Biochemically, DTT has been shown to inhibit the activity of various enzymes involved in cell cycle progression, DNA replication, and oxidative stress. Physiologically, DTT has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and inhibit the expression of pro-inflammatory cytokines in inflammation.
实验室实验的优点和局限性
One of the advantages of using DTT in lab experiments is its low molecular weight, which allows for easy penetration into cells and tissues. DTT is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using DTT is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
未来方向
There are several future directions for DTT research. One potential direction is to further investigate the mechanisms of action of DTT in various diseases, which could lead to the development of more targeted therapies. Another potential direction is to explore the potential of DTT as a drug delivery system, as its small size and stability make it an attractive candidate for drug conjugation. Additionally, further research is needed to determine the optimal dosing and toxicity profiles of DTT in different disease models.
合成方法
DTT can be synthesized by a multi-step process involving the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reaction with methylamine. The final product is obtained through the reaction of the intermediate compound with 2-bromo-1-phenylethanone. The purity of DTT can be increased through recrystallization and column chromatography.
科学研究应用
DTT has been extensively studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, DTT has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorder research, DTT has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, DTT has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-8-7(2)16-6-9(8)10(14)13-11-12-4-5-15-11/h6H,3-5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYLFAARKNVGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NCCS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)

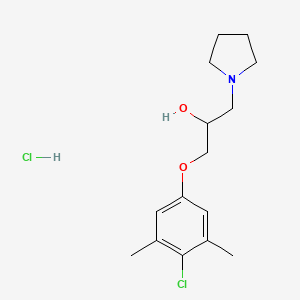
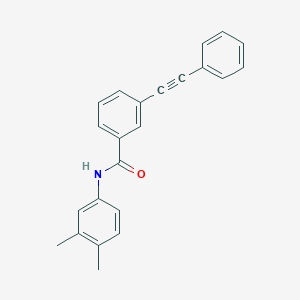
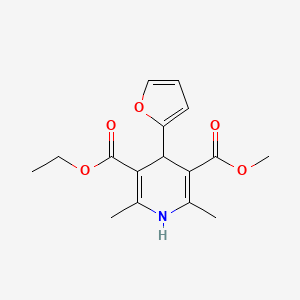
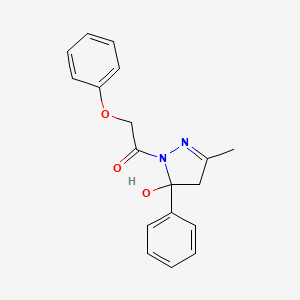
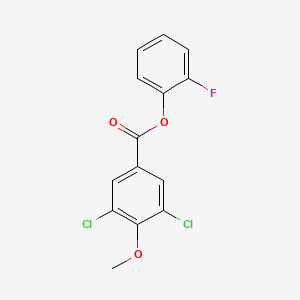

![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)